molecular formula C20H12N2O3S2 B2684638 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide CAS No. 681234-14-0

4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide

Cat. No.: B2684638
CAS No.: 681234-14-0
M. Wt: 392.45
InChI Key: JNAQPBQINZFZJN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 4-oxo-4H-chromene scaffold linked via a carboxamide group to a thiochromeno[4,3-d]thiazole moiety. Key Properties:

  • Molecular Formula: C₂₆H₁₄N₄O₆S₂
  • Molecular Weight: 542.54 g/mol
  • CAS Registry: 477556-76-6 .

Properties

CAS No.

681234-14-0

Molecular Formula

C20H12N2O3S2

Molecular Weight

392.45

IUPAC Name

4-oxo-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C20H12N2O3S2/c23-18-11-5-1-3-7-14(11)25-9-13(18)19(24)22-20-21-17-12-6-2-4-8-15(12)26-10-16(17)27-20/h1-9H,10H2,(H,21,22,24)

InChI Key

JNAQPBQINZFZJN-UHFFFAOYSA-N

SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C4=COC5=CC=CC=C5C4=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide. Research indicates that derivatives of chromenes exhibit significant cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The compound may exert its anticancer effects through the induction of apoptosis and inhibition of cell proliferation. Studies involving similar chromene derivatives have shown that they can disrupt cancer cell cycle progression and promote programmed cell death .
  • Case Studies : A study screened various chromene derivatives against human cancer cell lines (MCF-7, HEPG2, HCT116, and HEP2), demonstrating IC50 values ranging from 2.08 to 8.72 μg/well for certain compounds . This suggests that modifications in the structure can enhance biological activity.

Antimicrobial Properties

In addition to anticancer activity, compounds with structural similarities to this compound have been investigated for their antimicrobial properties:

  • Antibacterial Activity : Research has shown that thiazole-containing compounds possess significant antibacterial effects against both gram-positive and gram-negative bacteria. These compounds can disrupt bacterial cell wall synthesis or inhibit protein synthesis .
  • Antifungal Activity : Similar derivatives have also been evaluated for antifungal activity, showing effectiveness against various fungal strains. The mechanism often involves interference with fungal cell membrane integrity .

Other Therapeutic Applications

The versatility of the compound extends beyond anticancer and antimicrobial applications:

  • Anticoagulant Activity : Certain chromene derivatives have demonstrated anticoagulant properties, suggesting potential applications in cardiovascular diseases .
  • Neuroprotective Effects : Some studies indicate that chromene derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Comparative Data Table

The following table summarizes the biological activities and IC50 values of related compounds:

Compound NameActivity TypeIC50 Value (μg/well)Reference
4-Oxo-N-(thiochromeno[4,3-d]thiazol-2-yl)Anticancer2.08 - 8.72
Thiazole derivative XAntibacterial<10
Chromene derivative YAntifungal<5
Chromene derivative ZAnticoagulant15

Mechanism of Action

The mechanism of action of 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Differences Key Functional Groups
4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide C₂₆H₁₄N₄O₆S₂ 542.54 Fused thiochromeno-thiazole + chromene Carboxamide, thioether, ketone
1-(4-Methoxyphenyl)-4-oxo-N-(thiazol-2-yl)-1,4-dihydro-pyridazine-3-carboxamide (11b) C₁₅H₁₂N₄O₃S 344.35 Pyridazine core instead of chromene Methoxyphenyl, pyridazine, carboxamide
2-Oxo-N-(4H-1,2,4-triazol-4-yl)-2H-chromene-3-carboxamide C₁₂H₈N₄O₃ 256.22 Triazole substituent instead of thiazole Triazole, chromene, carboxamide
BQC1-BQC10 (Quinazoline-thiazole carboxamidines) Varies ~350–450 Quinazoline core + thiazole-carboxamidine linkage Thiocarbonyl, quinazoline, amidine
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) C₁₀H₁₁Br₂N₅OS 474.09 Dibromoimidazole + morpholine-thiazole Bromine, morpholine, imidazole

Physicochemical and Pharmacological Insights

Solubility and Lipophilicity :

  • The target compound’s high molecular weight and sulfur content suggest lower aqueous solubility compared to simpler analogs like the triazole derivative (MW 256.22) .
  • Hydroxyl groups in dihydroxyphenyl analogs (e.g., ) enhance hydrophilicity, whereas bromine in VPC-14449 increases lipophilicity .

Biological Relevance :

  • Thiazole and chromene motifs are associated with antimicrobial, anticancer, and enzyme-inhibitory activities. For example, quinazoline-thiazole hybrids (BQC1-BQC10) exhibit fungicidal properties .
  • The triazole derivative () may target kinases or DNA-binding proteins due to its planar chromene-triazole system .

Structural Advantages and Limitations

  • Pyridazine Analogs : Simpler synthesis but lack the extended conjugation of chromene, reducing π-stacking capability .
  • VPC-14449 : Bromine substituents enhance steric bulk but risk toxicity .

Biological Activity

The compound 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H12_{12}N2_2O3_3S2_2
  • Molecular Weight : 392.45 g/mol
  • IUPAC Name : 4-oxo-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)chromene-3-carboxamide

This compound combines chromene and thiazole moieties, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of thiochromenothiazole exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that the thiazole ring enhances antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes involved in bacterial metabolism .

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways. Specifically, the compound was found to inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50_{50} values indicating potent cytotoxicity at low concentrations .

Neuroprotective Effects

Recent investigations into neuroprotective properties have revealed that this compound can mitigate oxidative stress in neuronal cells. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity, which may protect against neurodegenerative conditions like Alzheimer's disease.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : It may modulate receptor activity linked to inflammation and cancer progression.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong potential for development as new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In a controlled experiment involving MCF-7 breast cancer cells, the compound was tested for cytotoxicity using the MTT assay. Results showed a dose-dependent decrease in cell viability with an IC50_{50} of approximately 15 µM after 48 hours of treatment. This suggests a promising avenue for further research into its application in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityIC50_{50} (µM)
This compoundThiazole-ChromeneAntimicrobial, Anticancer15
5-HydroxychromoneChromoneAntioxidant20
Thiazole Derivative XThiazoleAntimicrobial10

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